

discovery and history of Triallylphosphine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triallylphosphine*

Cat. No.: *B101688*

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An In-depth Technical Guide to **Triallylphosphine**: Synthesis, Properties, and Reactions

Abstract

Triallylphosphine is an organophosphorus compound with the chemical formula $P(CH_2CH=CH_2)_3$. While it is a structurally simple trialkylphosphine, information regarding its discovery and detailed historical development is not readily available in commonly accessible scientific literature. This technical guide provides a comprehensive overview of the most probable synthetic route to **triallylphosphine**, its expected chemical and physical properties, and its reactivity, drawing parallels with well-characterized phosphines. Detailed experimental protocols, data tables, and process diagrams are included to serve as a valuable resource for researchers, scientists, and professionals in drug development and materials science.

Introduction

Organophosphorus compounds, particularly phosphines, are of significant interest in organic synthesis and catalysis. **Triallylphosphine**, with its three reactive allyl groups, presents potential as a versatile ligand and building block in synthetic chemistry. The allyl moieties can participate in a variety of reactions, including cross-coupling, polymerization, and coordination chemistry. This guide aims to fill the existing information gap by providing a detailed technical overview of **triallylphosphine**.

Synthesis of Triallylphosphine

The most common and efficient method for the synthesis of trialkylphosphines is the reaction of phosphorus trichloride with a suitable Grignard reagent. This method is anticipated to be the

primary route for the preparation of **triallylphosphine**.

Grignard Reaction Synthesis

The synthesis involves the reaction of phosphorus trichloride (PCl_3) with allylmagnesium bromide ($\text{CH}_2=\text{CHCH}_2\text{MgBr}$), the Grignard reagent formed from allyl bromide.



Experimental Protocol: Synthesis of Triallylphosphine

Materials:

Reagent/Material	Molar Mass (g/mol)	Density (g/mL)	Boiling Point (°C)	Notes
Magnesium turnings	24.31	1.74	-	Ensure they are dry and activated.
Allyl bromide	120.99	1.398	70-71	Freshly distilled.
Phosphorus trichloride	137.33	1.574	76	Freshly distilled.
Diethyl ether (anhydrous)	74.12	0.713	34.6	Dried over sodium/benzophenone.
Iodine	253.81	4.93	-	A small crystal for initiating the Grignard reaction.
Saturated NH_4Cl solution	-	-	-	For quenching the reaction.
Anhydrous MgSO_4	120.37	2.66	-	For drying the organic phase.

Procedure:

- Preparation of the Grignard Reagent:

- A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flame-dried and flushed with dry nitrogen.
- Magnesium turnings (3 equivalents) and a small crystal of iodine are placed in the flask.
- Anhydrous diethyl ether is added to cover the magnesium.
- A solution of allyl bromide (3 equivalents) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, as indicated by the disappearance of the iodine color and gentle refluxing. The addition rate is controlled to maintain a steady reflux.
- After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

- Synthesis of **Triallylphosphine**:

- The Grignard reagent solution is cooled to 0 °C in an ice bath.
- A solution of phosphorus trichloride (1 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring. The addition rate is carefully controlled to maintain the temperature below 10 °C.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

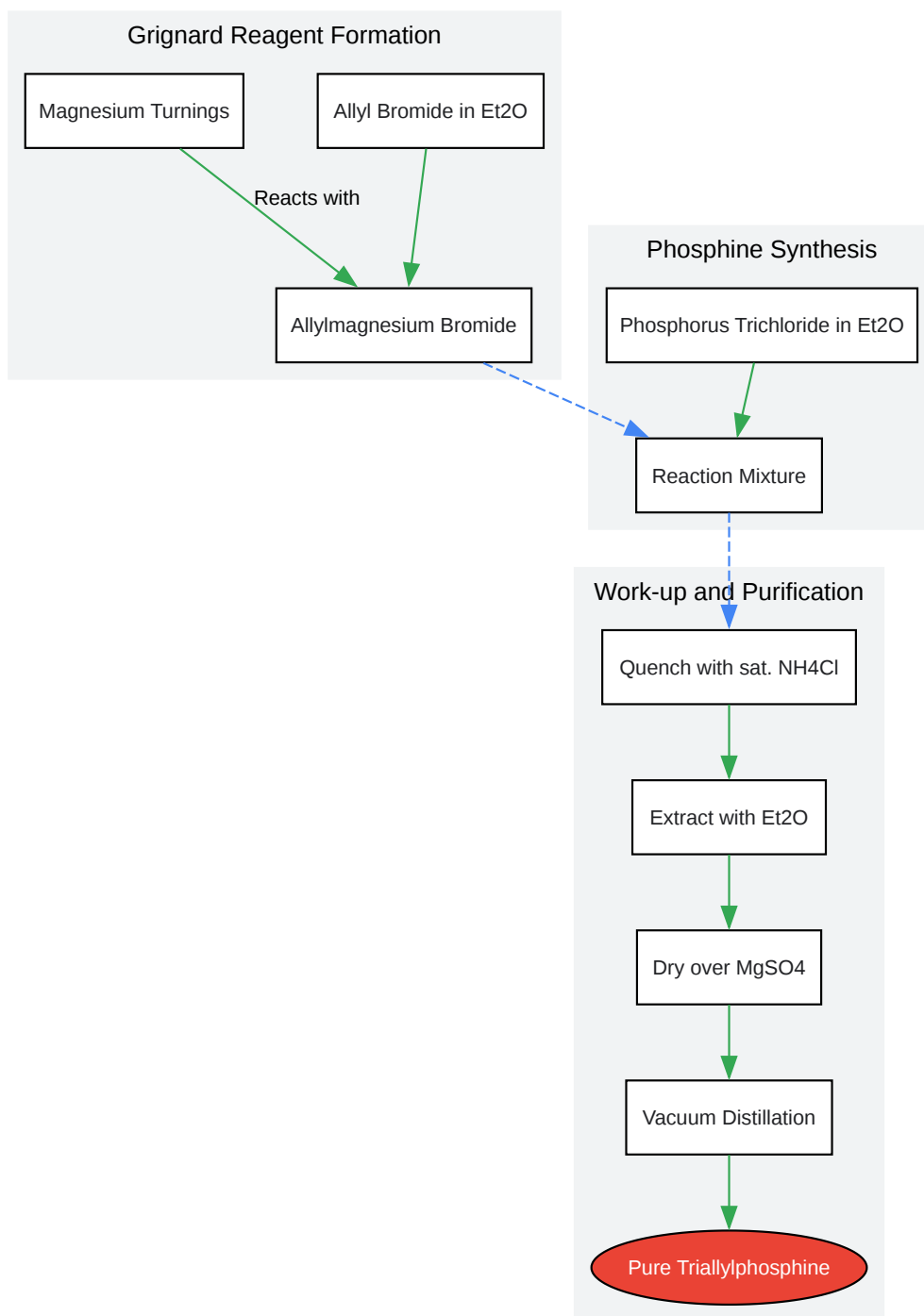
- Work-up and Purification:

- The reaction mixture is cooled in an ice bath and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
- The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

- The solvent is removed under reduced pressure. The crude **triallylphosphine** can be purified by vacuum distillation.

Synthesis Workflow Diagram

Synthesis of Triallylphosphine via Grignard Reaction

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis of **triallylphosphine**.

Properties of Triallylphosphine

While extensive experimental data for **triallylphosphine** is scarce, its properties can be inferred from those of other trialkylphosphines.

Physical Properties

Property	Expected Value/Description
Molecular Formula	C ₉ H ₁₅ P
Molar Mass	154.19 g/mol
Appearance	Colorless liquid
Odor	Pungent, garlic-like
Boiling Point	Estimated to be in the range of 180-200 °C
Solubility	Insoluble in water; soluble in common organic solvents.

Spectroscopic Properties (Predicted)

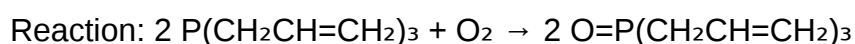
Technique	Expected Features
^1H NMR	Multiplets corresponding to the vinyl protons (δ 5.0-6.0 ppm) and the methylene protons adjacent to phosphorus (δ 2.0-3.0 ppm) with P-H coupling.
^{13}C NMR	Signals for the sp^2 carbons of the allyl group (δ 115-140 ppm) and a signal for the sp^3 carbon adjacent to phosphorus (δ 25-40 ppm) with P-C coupling.
^{31}P NMR	A single resonance in the upfield region, characteristic of trialkylphosphines.
IR Spectroscopy	Characteristic C=C stretching vibration ($\sim 1640\text{ cm}^{-1}$), C-H stretching of the vinyl group ($\sim 3080\text{ cm}^{-1}$), and P-C stretching vibrations.
Mass Spectrometry	Molecular ion peak at $m/z = 154$.

Reactivity and Triallylphosphine Oxide

Triallylphosphine is expected to exhibit reactivity typical of a trialkylphosphine, being a good nucleophile and a reducing agent. It is also susceptible to oxidation.

Oxidation to Triallylphosphine Oxide

Triallylphosphine is readily oxidized, even by atmospheric oxygen, to form **triallylphosphine oxide**. This is a common reaction for phosphines.

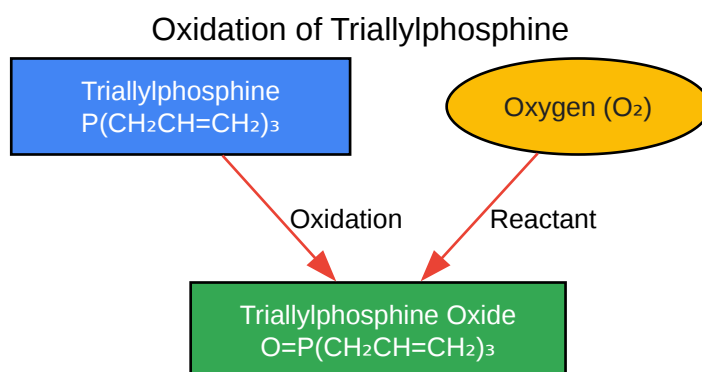


Properties of Triallylphosphine Oxide

The oxide is expected to be a more polar, higher-melting solid compared to the parent phosphine.

Property	Expected Value/Description
Molecular Formula	C ₉ H ₁₅ OP
Molar Mass	170.19 g/mol
Appearance	White solid
Melting Point	Higher than the boiling point of triallylphosphine.
Solubility	More soluble in polar solvents than triallylphosphine.

Logical Relationship Diagram



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Caption: Oxidation of **triallylphosphine** to its oxide.

Conclusion

While the historical details of the discovery of **triallylphosphine** remain elusive, its synthesis via the Grignard reaction is a well-established and reliable method for preparing such compounds. This guide provides a detailed protocol and an overview of the expected properties and reactivity of **triallylphosphine** and its oxide. The unique combination of a phosphine core with three reactive allyl groups makes **triallylphosphine** a potentially valuable

tool for researchers in various fields of chemistry, and this guide serves as a foundational resource for its synthesis and application.

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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
Email: info@benchchem.com